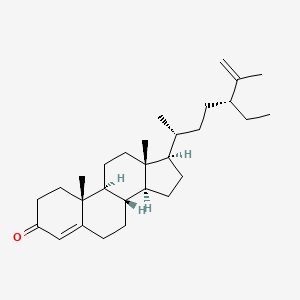

Stigmasta-4,25-dien-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound found in various plant sources. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stigmasta-4,25-dien-3-one can be synthesized through the oxidation of stigmasterol, a common phytosterol. The oxidation process typically involves reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). For instance, the oxidation of stigmasterol with PCC yields this compound as one of the products .

Industrial Production:Activité Biologique

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound belonging to the class of phytosterols. This compound has attracted significant attention due to its diverse biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula: C29H46O

- Molecular Weight: 410.7 g/mol

- CAS Number: 848669-08-9

This compound is structurally similar to cholesterol and is found in various plant sources, including Porcelia macrocarpa and Clerodendrum paniculatum .

Biological Activities

1. Antitubercular Activity

this compound has been identified as an effective antitubercular agent. Its mechanism involves inhibiting the growth of Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment .

2. Cytotoxicity Against Tumor Cells

This compound exhibits significant cytotoxic effects against the human HT1080 fibrosarcoma cell line. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through various biochemical pathways .

3. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Cell Proliferation Inhibition: The compound inhibits key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

- Apoptosis Induction: It promotes programmed cell death in tumor cells via intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitubercular | Inhibits growth of Mycobacterium tuberculosis | |

| Cytotoxicity | Induces apoptosis in HT1080 tumor cells | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Cytotoxic Effects on HT1080 Cells

In a study examining the cytotoxic effects of this compound on HT1080 cells, researchers observed a dose-dependent reduction in cell viability. The compound's ability to trigger apoptosis was confirmed through flow cytometry and caspase activity assays. These findings suggest that this compound may serve as a lead compound for developing new cancer therapeutics .

Additional Research Insights

Further investigations have revealed that this compound possesses antioxidant properties that may contribute to its anti-inflammatory effects. This dual action enhances its potential utility in treating various diseases linked to oxidative stress and inflammation .

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJSEAGAJKMVBJ-XJZKHKOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Where has Stigmasta-4,25-dien-3-one been found in nature?

A1: this compound has been isolated from the branches of the Porcelia macrocarpa plant []. It has also been identified as a constituent of Clerodendrum paniculatum [].

Q2: Is this compound a novel compound?

A2: While this compound itself is not a newly discovered compound, a closely related compound, (22E)-Stigmasta-4,22,25-trien-3-one, found alongside this compound in Porcelia macrocarpa, is reported as a new steroid [].

Q3: What techniques were used to identify this compound in these plants?

A3: The researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound []. They compared the data obtained with existing literature on similar compounds to confirm its identity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.